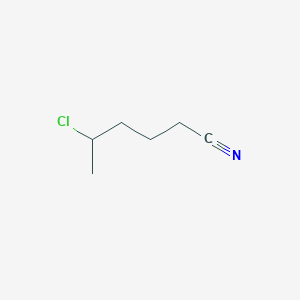
5-Chlorohexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorohexanenitrile is an organic compound with the molecular formula C6H10ClN . It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorohexanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 5-chlorohexane with sodium or potassium cyanide in ethanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using halogenoalkanes and cyanide salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorohexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can be hydrolyzed to form 5-chlorohexanoic acid.
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) yields 5-chlorohexylamine.
Substitution: The cyano group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: 5-Chlorohexanoic acid.
Reduction: 5-Chlorohexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
5-Chlorohexanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chlorohexanenitrile primarily involves its reactivity due to the presence of the cyano group. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Hexanenitrile: Similar structure but lacks the chlorine atom.
5-Hexenenitrile: Contains a double bond in the carbon chain.
Uniqueness: 5-Chlorohexanenitrile is unique due to the presence of both a cyano group and a chlorine atom, which imparts distinct reactivity and properties compared to other nitriles .
Properties
CAS No. |
88725-91-1 |
|---|---|
Molecular Formula |
C6H10ClN |
Molecular Weight |
131.60 g/mol |
IUPAC Name |
5-chlorohexanenitrile |
InChI |
InChI=1S/C6H10ClN/c1-6(7)4-2-3-5-8/h6H,2-4H2,1H3 |
InChI Key |
SZCJOOWEDCCREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
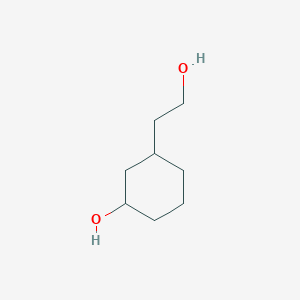
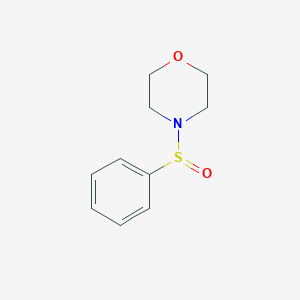
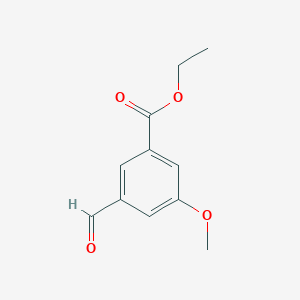
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
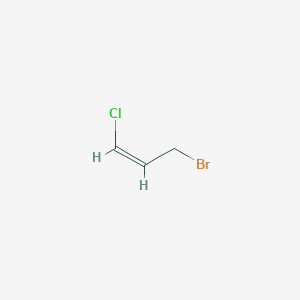
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
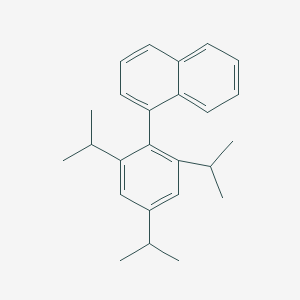
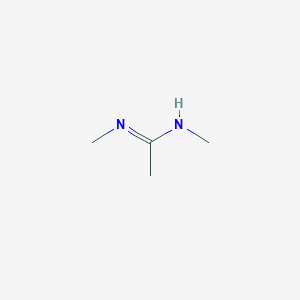
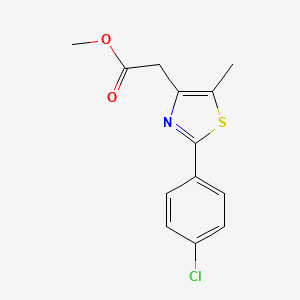
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

